molecular formula C22H16FNO4 B2772346 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid CAS No. 1881771-89-6

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid

Cat. No.: B2772346
CAS No.: 1881771-89-6
M. Wt: 377.371
InChI Key: AEVIHEHFBRTKJY-UHFFFAOYSA-N
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Description

This compound, also known as 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, has a molecular weight of 325.36 . It is a solid substance stored at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid have been synthesized from L-Threonine and N-(9-Fluorenylmethoxycarbonyloxy)succinimide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance stored at temperatures between 2-8°C . It has a molecular weight of 325.36 .

Scientific Research Applications

Protection of Hydroxy-Groups

  • Application : Fmoc is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This versatility allows for selective removal while keeping other base-labile protecting groups intact, which is crucial in complex synthetic processes (Gioeli & Chattopadhyaya, 1982).

Synthesis and Transformations in Biochemistry

  • Application : Quinoline derivatives, including those based on fluorene, are used as fluorophores in biochemistry and medicine for studying various biological systems. These derivatives are significant in research on DNA fluorophores and potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Thiazole Carboxylic Acid

  • Application : The compound has been used in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its utility in creating novel compounds with potential applications in various chemical syntheses (Le & Goodnow, 2004).

Fluorescence Sensing

  • Application : Fluorene derivatives have been explored for their potential in fluorescence turn-on sensing of fluoride anions. This has applications in chemical sensing and detection technologies (Kumar et al., 2017).

Solid Phase Peptide Synthesis

  • Application : The Fmoc group is instrumental in solid phase peptide synthesis. It offers a range of conditions for bioorganic chemistry, impacting the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Fluorescent Quenching Detection

  • Application : Fluorene-based compounds have been used as fluorescence sensors for detecting substances like 2,4,6-trinitrophenol (TNP) and acetate ions. This has implications in environmental monitoring and analytical chemistry (Ni et al., 2016).

Metal-Ion Sensing

  • Application : Certain fluorene derivatives exhibit high sensitivity and selectivity to metal ions like Zn2+, making them potential candidates for two-photon fluorescence microscopy imaging and sensing of zinc ions (Belfield et al., 2010).

Safety and Hazards

This compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-20-17(21(25)26)10-5-11-19(20)24-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVIHEHFBRTKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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